Molecular structure and properties of 2-Bromo-4-formyl-6-methoxyphenyl benzoate
Molecular structure and properties of 2-Bromo-4-formyl-6-methoxyphenyl benzoate
Title: Molecular Architecture and Synthetic Utility of 2-Bromo-4-formyl-6-methoxyphenyl Benzoate Subtitle: A Technical Deep-Dive for Medicinal Chemistry and Materials Science Applications
Executive Summary
2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS: 432020-70-7) represents a highly functionalized aromatic scaffold, serving as a critical intermediate in the synthesis of complex heterocycles, liquid crystalline materials, and bioactive neolignans.[1] Structurally, it is a protected derivative of 5-bromovanillin , where the phenolic hydroxyl is masked by a benzoate ester.
This guide provides a comprehensive analysis of its molecular properties, a robust, self-validating synthetic protocol, and a strategic overview of its reactivity profile. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies or advanced material design.
Chemical Identity & Physicochemical Properties
The molecule features a trisubstituted benzene ring with distinct electronic zones: an electron-withdrawing aldehyde, a steric-heavy bromo group, and an electron-donating methoxy group.
| Property | Data |
| IUPAC Name | 2-Bromo-4-formyl-6-methoxyphenyl benzoate |
| CAS Number | 432020-70-7 |
| Molecular Formula | C₁₅H₁₁BrO₄ |
| Molecular Weight | 335.15 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in DCM, CHCl₃, DMSO; Insoluble in water |
| Precursor | 5-Bromovanillin (3-Bromo-4-hydroxy-5-methoxybenzaldehyde) |
Structural Analysis
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Steric Congestion: The benzoate ester linkage is flanked by a bromine atom (position 2) and a methoxy group (position 6). This "ortho-ortho" substitution creates a sterically crowded environment around the ester carbonyl, increasing its resistance to accidental hydrolysis compared to unhindered esters.
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Electronic Push-Pull: The aldehyde at position 4 acts as a strong electron-withdrawing group (EWG), activating the ring for nucleophilic attack at the ester carbonyl, while the methoxy group provides resonance stabilization.
Synthetic Protocol: The "Self-Validating" Workflow
Stage 1: Regioselective Bromination of Vanillin
Objective: Synthesize 5-bromovanillin. Mechanism: Electrophilic aromatic substitution (EAS). The hydroxyl and methoxy groups direct the incoming bromine to the ortho position relative to the phenol (position 5).
Protocol:
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Dissolution: Dissolve Vanillin (1.0 eq) in Glacial Acetic Acid.
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Bromination: Cool to 0-5°C. Add Bromine (Br₂, 1.05 eq) dropwise over 30 minutes.
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Expert Insight: Low temperature is critical to prevent oxidation of the aldehyde to a carboxylic acid.
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Validation (Visual): The reaction mixture will transition from clear to deep red/orange.
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Quench & Isolation: Pour into ice water. A pale yellow precipitate (5-bromovanillin) forms immediately. Filter and wash with cold water to remove residual acid.
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Checkpoint: MP should be 164–166°C.
Stage 2: O-Benzoylation (Schotten-Baumann Variation)
Objective: Convert 5-bromovanillin to 2-Bromo-4-formyl-6-methoxyphenyl benzoate. Mechanism: Nucleophilic acyl substitution.
Protocol:
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Setup: In a dry round-bottom flask, dissolve 5-bromovanillin (1.0 eq) in anhydrous Dichloromethane (DCM).
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Base Addition: Add Triethylamine (TEA, 1.2 eq) or Pyridine. The solution may darken slightly.
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Acylation: Cool to 0°C. Add Benzoyl Chloride (1.1 eq) dropwise.
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Expert Insight: Adding the acid chloride slowly prevents the formation of benzoic anhydride byproducts.
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Reaction: Warm to room temperature and stir for 3-4 hours.
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Validation (TLC): Monitor the disappearance of the starting phenol (lower R_f due to H-bonding) and the appearance of the non-polar ester spot (higher R_f).
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Workup: Wash organic layer with 1M HCl (to remove excess amine), then saturated NaHCO₃ (to remove benzoic acid), then Brine.
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Purification: Recrystallize from Ethanol or Ethyl Acetate/Hexane.
Visualization: Synthetic Pathway & Logic
Caption: Step-wise synthesis from Vanillin to the target Benzoate ester, highlighting the intermediate checkpoint.
Reactivity Profile & Applications
This molecule is a "chemical Swiss Army knife" due to its three distinct reactive handles.
A. The Aldehyde (-CHO)
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Schiff Base Formation: Reacts with primary amines to form imines (Schiff bases), which are widely investigated for antimicrobial and antifungal properties.
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Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form cinnamic acid derivatives, often used in NLO (Non-Linear Optical) materials.
B. The Aryl Bromide (-Br)
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Cross-Coupling: Serves as an electrophile in Suzuki-Miyaura or Heck couplings.
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Constraint: The steric bulk of the ortho-benzoate and ortho-methoxy groups requires highly active catalysts (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts) to facilitate oxidative addition.
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C. The Benzoate Ester (-OBz)
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Protection/Deprotection: The benzoyl group protects the phenol during harsh reactions at the aldehyde or bromide sites. It can be removed via basic hydrolysis (NaOH/MeOH) to regenerate the phenol.
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Crystallinity: The bulky benzoate group often enhances the crystallinity of the molecule, making it easier to purify and analyze via X-ray diffraction compared to the free phenol.
Visualization: Reactivity Network
Caption: Mapping the divergent reactivity of the aldehyde and bromide functionalities.
Safety & Handling
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Bromine Precursors: The synthesis involves elemental bromine (Stage 1), which is highly corrosive and volatile. All bromination steps must be performed in a fume hood with a sodium thiosulfate quench trap.
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Lachrymators: Benzoyl chloride is a lachrymator. Handle with gloves and eye protection.
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Storage: Store the final benzoate in a cool, dry place. While esters are generally stable, moisture can lead to slow hydrolysis over time.
References
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Sigma-Aldrich. Product Specification: 2-Bromo-4-formyl-6-methoxyphenyl benzoate (CAS 432020-70-7).
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PubChem. Compound Summary: 5-Bromovanillin (Precursor).
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ChemicalBook. Synthesis of 5-Bromovanillin and Derivatives.
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BenchChem. Technical Guide: Esterification Protocols for Halogenated Benzaldehydes.
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ChemScene. Product Data: Methyl 4-bromo-2-formyl-6-methoxybenzoate (Structural Analog).
